Tilmicosin phosphate

Übersicht

Beschreibung

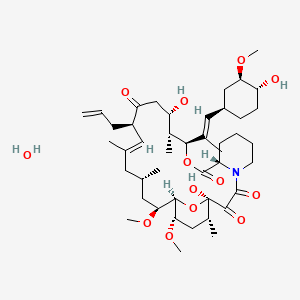

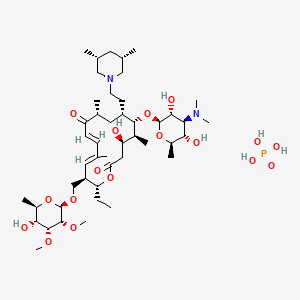

Tilmicosin phosphate is a macrolide antibiotic . It is used in veterinary medicine for the treatment of bovine respiratory disease and ovine respiratory disease associated with Mannheimia (Pasteurella) haemolytica . It is also used in swine for the control of swine respiratory disease associated with Pasteurella multocida and Haemophilus parasuis .

Synthesis Analysis

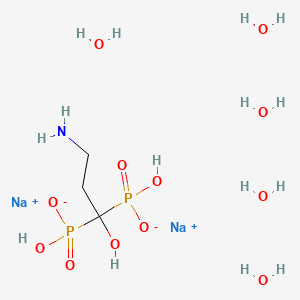

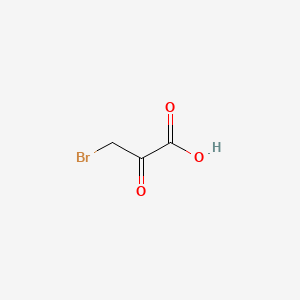

The synthesis of Tilmicosin phosphate involves several steps . The process includes adding tylosin, formic acid, 3,5-dimethyl piperidine to a certain amount of chloroform, heating for reflux dehydration, completely ammonifying, adding water and strong acid for acidification and hydrolysis, and then cooling, standing and separating a chloroform phase . After that, water is added into the chloroform phase, extracting, merging the water phase, adding activated carbon for decolorization, dropwise adding caustic soda liquid to crystallize tilmicosin, centrifuging, washing, adding water and phosphoric acid in wet tilmicosin alkali, dissolving, and carrying out spray drying to obtain tilmicosin phosphate .

Molecular Structure Analysis

The molecular formula of Tilmicosin phosphate is C46H80N2O13 . Its average mass is 967.128 Da and its monoisotopic mass is 966.542908 Da .

Chemical Reactions Analysis

The analysis method of phosphate radical (PO4<-3>) in Tilmicosin phosphate has been established by optimizing sample treatment and testing preparation methods of a test sample and a reference substance . After the sample treatment and reagent preparation are optimized, the detection method of phosphate radical (PO4<-3>) in veterinary drug Tilmicosin phosphate is established .

Physical And Chemical Properties Analysis

Tilmicosin phosphate is a solid with a molecular weight of 967.13 . It is soluble in DMSO at 30 mg/mL, in DMF at 25 mg/mL, in Ethanol at 25 mg/mL, and in PBS (pH 7.2) at 10 mg/mL .

Wissenschaftliche Forschungsanwendungen

Antibiotic Efficacy in Veterinary Medicine

Tilmicosin phosphate, a macrolide antibiotic, has shown significant efficacy in veterinary applications. For instance, it has been used to treat Bovine Respiratory Disease in cattle (Essen et al., 2003). Its effectiveness extends to preventing new intramammary infections during the dry period in dairy cows, as found in a study conducted across several Canadian dairy herds (Dingwell et al., 2002). Moreover, it has been assessed for its potential to eliminate or reduce the carriage of Actinobacillus pleuropneumoniae in the tonsils of carrier pigs (Fittipaldi et al., 2005).

Pharmacokinetics and Tissue Residue Studies

Research has also focused on the pharmacokinetics and tissue residues of tilmicosin phosphate in various animals. A study on swine tissues provided insights into the withdrawal time and tissue residue levels of the drug, essential for ensuring food safety (Cai, 2013). Another study evaluated the pharmacokinetics and tissue residues in broiler chickens, highlighting its effectiveness and safety for use in poultry (Elbadawy & Aboubakr, 2017).

Innovative Drug Delivery Systems

Recent advancements include the development of tilmicosin-resin complex microspheres to mask the bitter taste of the drug, offering a promising long-active formulation for oral administration (Li et al., 2020). Additionally, the controlled release of tilmicosin from silica nanoparticles has been explored, presenting a novel approach to drug delivery (Song et al., 2011).

Veterinary Safety Assessments

Safety assessments of tilmicosin phosphate in target animals like swine and poultry have been conducted to evaluate its clinical safety and potential toxic effects (Zhang Chun-lan, 2013). Studies have also been carried out to understand its impact on animal health and performance in differentcontexts, such as in beef cattle and chickens (Duff et al., 2000).

Therapeutic Effectiveness and Applications

The therapeutic effectiveness of tilmicosin phosphate in various applications has been a significant area of research. Its use in controlling Mycoplasma gallisepticum infection in broiler chickens highlights its importance in poultry health management (Elbadawy & Aboubakr, 2017). Additionally, studies on its impact on Mycobacterium avium sbsp paratuberculosis suggest potential applications in controlling specific bacterial infections in livestock (Brumbaugh et al., 2004).

Impact on Animal Welfare and Management

Research into the effects of tilmicosin phosphate on animal welfare and management practices has also been explored. For example, studies have investigated its effects when used in preshipping versus arrival medication strategies in beef cattle, providing insights into optimal usage practices for maintaining animal health and performance (Duff et al., 2000).

Safety And Hazards

Tilmicosin phosphate may cause an allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause damage to organs (Heart) through prolonged or repeated exposure . People administering Tilmicosin phosphate should avoid ingestion and direct skin and eye contact as well as wear protective clothing when administering the product to animals .

Zukünftige Richtungen

The U.S. Food and Drug Administration’s Center for Veterinary Medicine has approved Tilmovet AC, the first generic Tilmicosin phosphate aqueous concentrate for oral use in drinking water for swine . This indicates a potential future direction for the use of Tilmicosin phosphate in veterinary medicine.

Eigenschaften

IUPAC Name |

(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3S,5R)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80N2O13.H3O4P/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45;1-5(2,3)4/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3;(H3,1,2,3,4)/b15-14+,25-19+;/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45+,46-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESIVXZOSKKUDP-ARVJLQODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H83N2O17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019820 | |

| Record name | Tilmicosin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

967.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tilmicosin phosphate | |

CAS RN |

137330-13-3 | |

| Record name | Tilmicosin phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137330133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilmicosin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [12-{[3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-3-(dimethylamino)-beta-D-glucopyranosyl]oxy}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)oxacyclohexadeca-4, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILMICOSIN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMH7U1S683 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

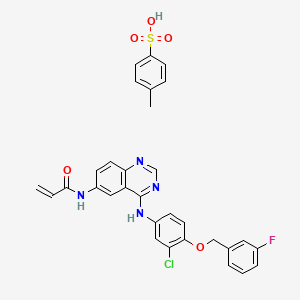

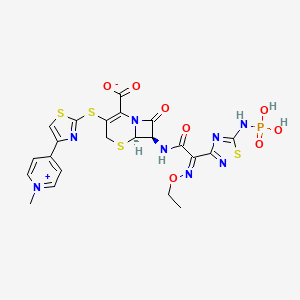

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)

![Phenol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1662118.png)